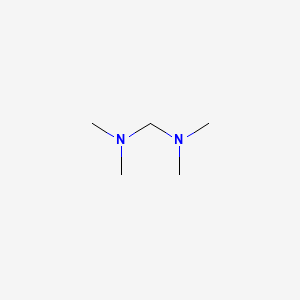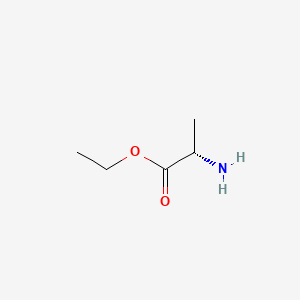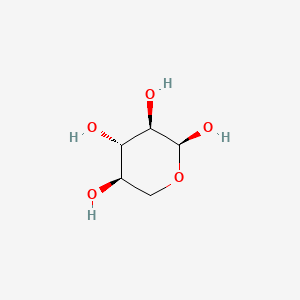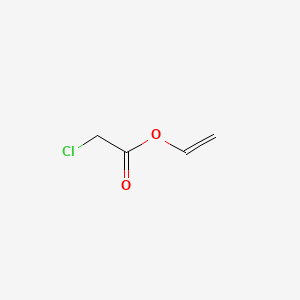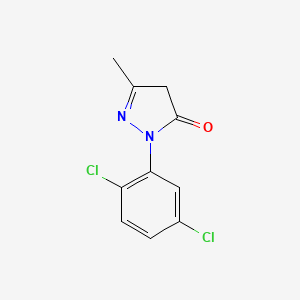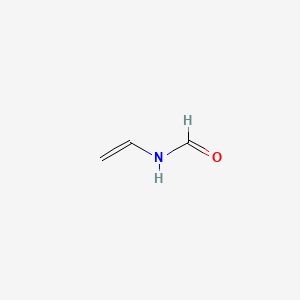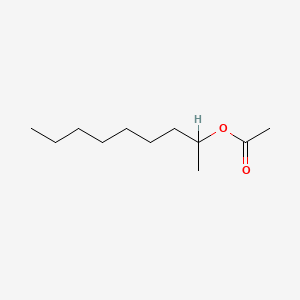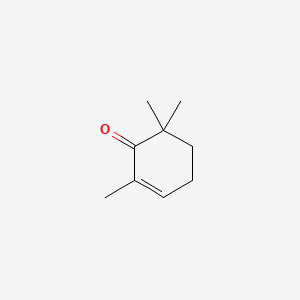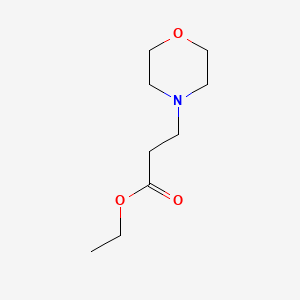
1,4,5,8-Tetrachloronaphthalene
Descripción general
Descripción
1,4,5,8-Tetrachloronaphthalene is a chemical compound with the molecular formula C10H4Cl4 . It is a colorless to pale-yellow solid with an aromatic odor .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, 1,4,5,8-Tetraethynylnaphthalene derivatives were synthesized for the first time, and their structure was analyzed using X-ray crystallography . Another method proposed for synthesizing this compound achieved an overall yield of 4 to 12% .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray crystallography . The structure analysis revealed different modes of distortion, including the expansion of the substituents, twisting of the naphthalene skeleton, and bending of the acetylene units, to reduce steric repulsion .Physical and Chemical Properties Analysis
This compound is a colorless to pale-yellow solid with an aromatic odor. It has a molecular weight of 265.951, a boiling point of 357.3ºC at 760mmHg, and a density of 1.552g/cm3 .Aplicaciones Científicas De Investigación
Phosphorescence Sensitivity in Different Environments
1,4,5,8-Tetrachloronaphthalene exhibits unique phosphorescent properties, showing improved resolution when transitioning from glassy solution to mixed crystals. This phosphorescence varies with the crystal host, due to changes in strain energy and π, π singlet character in the emitting triplet state (Giachino & Georger, 1982).
Use in Charge-Transfer Complexes and Radical Cation Salts
The donor character of 1,4,5,8-tetrachalcogenonaphthalene, a variant of tetrachloronaphthalene, has been improved for use in synthesizing charge-transfer complexes and radical cation salts. These compounds have shown high electrical conductivity, with potential applications in electronic materials (Otsubo et al., 1988).
Analysis in Halowax Formulations
Comprehensive two-dimensional GC analysis of tetrachloronaphthalene isomers in Halowax formulations has been conducted, providing insights into the composition of these complex mixtures. This analysis is crucial for understanding environmental pollutants and their behavior (Łukaszewicz et al., 2007).
Conformational Analysis of Aromatic Molecules
This compound has been used in the conformational analysis of overcrowded aromatic molecules. This research aids in understanding the structural behavior of complex organic compounds, which is essential in organic chemistry and material science (Kitaigorodsky & Dashevsky, 1968).
Electro-oxidation Studies
The electro-oxidation of derivatives of tetrachloronaphthalene, such as 1,5 and 1,8 diaminonaphthalene, has been studied using rotating disk electrode techniques. This research provides valuable data for electrochemical applications and the development of electroanalytical methods (Jackowska et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
1,4,5,8-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITCKAVLJAKHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187886 | |
| Record name | 1,4,5,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-57-3 | |
| Record name | Naphthalene, 1,4,5,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for 1,4,5,8-Tetrachloronaphthalene, and what does it tell us about the compound?
A1: One study focused on the environmental effects on the phosphorescence of this compound. [] Although the abstract doesn't provide specific data, we can infer that this research likely investigated the compound's phosphorescent properties, a type of luminescence, under different environmental conditions. This suggests that this compound exhibits luminescence, and external factors like temperature, solvent, and pressure might influence its intensity and behavior.
Q2: How does the molecular structure of this compound affect its energy levels and electronic transitions?
A2: A research paper investigated the equilibrium geometries and energies of this compound using quantum chemical calculations. [] While the provided abstract doesn't directly discuss this compound's energy levels, it mentions calculations for a related compound (Calcium). These calculations likely involved determining the energy differences between the ground state and excited states, which dictate the wavelengths of light absorbed by the molecule. This information is valuable for understanding the compound's spectroscopic properties and potential photochemical reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


